Cas no 912329-02-3 (KARAVILAGENIN B)

KARAVILAGENIN B 化学的及び物理的性質
名前と識別子
-
- (3S,7S,8R,9S,10S,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- CHEMBL466941
- AKOS040763356
- Karavilagenin B
- 912329-02-3
- (+)-Karavilagenin B
- 3beta,25-dihydroxy-7beta-methoxycucurbita-5,23(E)-diene
- (3S,7S,8R,9S,10S,13R,14S,17R)-17-((E,2R)-6-hydroxy-6-methylhept-4-en-2-yl)-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
- KARAVILAGENIN B
-
- インチ: InChI=1S/C31H52O3/c1-20(11-10-15-27(2,3)33)21-14-16-31(8)26-24(34-9)19-23-22(12-13-25(32)28(23,4)5)29(26,6)17-18-30(21,31)7/h10,15,19-22,24-26,32-33H,11-14,16-18H2,1-9H3
- InChIKey: DOXNRZCBQJYCBO-UHFFFAOYSA-N
- ほほえんだ: COC1C=C2C(CCC(O)C2(C)C)C2(C)CCC3(C)C(CCC3(C)C12)C(C)C\C=C\C(C)(C)O |c:3|
計算された属性
- せいみつぶんしりょう: 472.39164552g/mol
- どういたいしつりょう: 472.39164552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 840
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.8
KARAVILAGENIN B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6308-5 mg |
Karavilagenin B |
912329-02-3 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6308-5mg |
Karavilagenin B |
912329-02-3 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6308-1 mL * 10 mM (in DMSO) |
Karavilagenin B |
912329-02-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN6308-1 ml * 10 mm |
Karavilagenin B |
912329-02-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
KARAVILAGENIN B 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
KARAVILAGENIN Bに関する追加情報
KARAVILAGENIN B (CAS No. 912329-02-3): A Comprehensive Overview of Its Chemical Properties and Emerging Biological Applications
KARAVILAGENIN B, a naturally occurring flavonoid derivative, is a compound of significant interest in the field of chemobiomedicine due to its unique structural features and diverse biological activities. With the CAS number 912329-02-3, this molecule has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases, neurodegenerative disorders, and cancer research. This article provides an in-depth exploration of the chemical properties of KARAVILAGENIN B, its pharmacological mechanisms, and the latest research findings that underscore its promise as a bioactive compound.
The chemical structure of KARAVILAGENIN B is characterized by a flavonolignan backbone, which combines elements of both flavonoids and lignans. This unique configuration contributes to its remarkable solubility in water and lipids, making it an excellent candidate for various pharmaceutical formulations. The molecule exhibits a high degree of stability under physiological conditions, which is crucial for its efficacy in biological systems. Additionally, KARAVILAGENIN B contains multiple hydroxyl groups that enhance its reactivity, allowing it to interact with a wide range of biological targets.
Recent studies have highlighted the anti-inflammatory properties of KARAVILAGENIN B, particularly its ability to modulate inflammatory pathways such as NF-κB and MAPK. In preclinical models, the compound has demonstrated significant reductions in pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β. These findings align with the growing body of evidence suggesting that flavonoid derivatives can serve as effective anti-inflammatory agents. The mechanism by which KARAVILAGENIN B exerts its anti-inflammatory effects involves the inhibition of key enzymes involved in the synthesis of inflammatory mediators.
Beyond its anti-inflammatory properties, KARAVILAGENIN B has shown promise in neuroprotective applications. Research indicates that the compound can protect against oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role in neuronal degeneration. Furthermore, studies have suggested that KARAVILAGENIN B can cross the blood-brain barrier, facilitating its delivery to neural tissues and enhancing its therapeutic potential.
In cancer research, KARAVILAGENIN B has emerged as a promising candidate for developing novel chemotherapeutic agents. The compound has been observed to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, it exhibits potent anti-proliferative effects by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, KARAVILAGENIN B has shown selective toxicity towards cancer cells while sparing healthy cells, making it an attractive option for targeted cancer therapy. Preclinical studies have also explored its synergistic effects when combined with conventional chemotherapeutic drugs, suggesting potential therapeutic benefits in combination therapies.
The pharmacokinetic profile of KARAVILAGENIN B is another area of interest that contributes to its clinical applicability. Studies have demonstrated that the compound exhibits moderate bioavailability following oral administration and can be detected in various tissues at significant concentrations. This suggests that KARAVILAGENIN B can be effectively delivered systemically and may have broad therapeutic reach. Additionally, the compound's stability under metabolic conditions enhances its bioavailability and prolongs its half-life within the body.
From a synthetic chemistry perspective, KARAVILAGENIN B represents an intriguing target for structural optimization efforts aimed at enhancing its biological activity while minimizing potential side effects. Researchers have employed various synthetic strategies to modify the structure of this flavonoid derivative, including glycosylation and functional group modifications. These efforts have led to the development of novel analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. The synthetic pathways developed for KARAVILAGENIN B also provide valuable insights into the biogenesis of flavonoid compounds in natural sources.
The growing interest in natural products like KARAVILAGEN B underscores the importance of sustainable sourcing methods to ensure their long-term availability for research and therapeutic applications. Conservation efforts aimed at protecting plant species rich in flavonoids are crucial for maintaining biodiversity while supporting ongoing scientific investigations into these bioactive compounds.
In conclusion, KARAVILAGENIN B (CAS No.912329-02-3) is a multifaceted compound with significant potential in various therapeutic areas due to its unique chemical structure and diverse biological activities. Its anti-inflammatory properties make it an attractive candidate for treating chronic inflammatory diseases, while its neuroprotective effects hold promise for addressing neurodegenerative disorders. Furthermore, its ability to induce apoptosis in cancer cells positions it as a valuable asset in oncology research.
As research continues to uncover new insights into the pharmacological mechanisms of KARAVILAGENIN B, it is likely that this compound will play an increasingly important role in drug discovery and development efforts worldwide. The advancements made in synthetic chemistry and pharmacokinetics further enhance its clinical applicability by providing more efficient methods for production and delivery.
912329-02-3 (KARAVILAGENIN B) 関連製品
- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)
- 4665-58-1(2-Nitratoethylamine nitrate)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)




